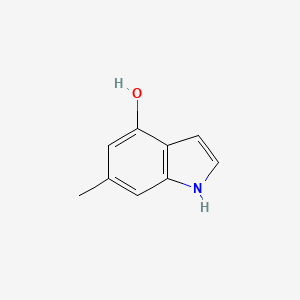

6-Methyl-1H-indol-4-ol

Overview

Description

6-Methyl-1H-indol-4-ol is a compound with the molecular formula C9H9NO and a molecular weight of 147.18 . It is stored under nitrogen at a temperature of 4°C .

Synthesis Analysis

While specific synthesis methods for this compound were not found, indole derivatives are generally synthesized through various strategies including transition metal catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 . This indicates the presence of a methyl group attached to the 6th carbon of the indole ring.Scientific Research Applications

Indole Alkaloid Synthesis

6-Methyl-1H-indol-4-ol plays a crucial role in the synthesis of indole alkaloids, a class of compounds with significant pharmacological properties. Indole alkaloids, such as lysergic acid and vincristine, have inspired organic chemists for decades due to their complex structures and potent biological activities. The review by Taber and Tirunahari (2011) provides a comprehensive framework for classifying all indole syntheses, highlighting the importance of this compound in developing new methods for indole construction. This classification system is instrumental for researchers in identifying new approaches and understanding the current state of the art in indole synthesis (Taber & Tirunahari, 2011).

Cancer Therapy

The exploration of indoleamine-2,3-dioxygenase (IDO) inhibitors for cancer therapy is a significant area of research. IDO is an immunosuppressive enzyme that plays a role in tumor immune evasion. Studies on inhibitors of IDO, such as 1-methyltryptophan, highlight the potential of indole derivatives in cancer immunotherapy. However, a deeper understanding of IDO biology is crucial for the effective application of these inhibitors in therapy, as discussed by Löb et al. (2009) and Godin-Ethier et al. (2011). These reviews emphasize the need for further research to comprehend the biological relevance of IDO expression during tumorigenesis and its implications for therapeutic strategies (Löb et al., 2009), (Godin-Ethier et al., 2011).

Pharmacognosy and Biotechnology

The Catharanthus alkaloids are another example of the application of indole chemistry. These alkaloids, derived from Catharanthus roseus, have been the subject of extensive study due to their anticancer properties, such as those of vinblastine and vincristine. Van der Heijden et al. (2004) review highlights the pharmacognostical, phytochemical, and analytical aspects of Catharanthus alkaloids and discusses the biotechnological approaches for their production. This includes in vitro culture of C. roseus cells and genetic manipulation of the alkaloid biosynthetic pathway to improve production levels (van der Heijden et al., 2004).

Safety and Hazards

Future Directions

Indole derivatives, such as 6-Methyl-1H-indol-4-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in treating various disorders .

Mechanism of Action

Target of Action

6-Methyl-1H-indol-4-ol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of this compound with its targets could result in changes at the molecular and cellular levels, potentially influencing a range of biological processes.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. Indole is a signaling molecule produced both by bacteria and plants, and its signaling role between microbes and in the human gut has been discussed . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the value of certain molecular properties, causing shifts in their values

Biochemical Analysis

Biochemical Properties

They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 6-Methyl-1H-indol-4-ol in laboratory settings. Indole derivatives have been synthesized and studied for their various biologically vital properties .

Metabolic Pathways

Indole is a known product of the metabolism of the amino acid tryptophan .

Properties

IUPAC Name |

6-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSZVTPWGUPMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601555 | |

| Record name | 6-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61545-41-3 | |

| Record name | 6-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

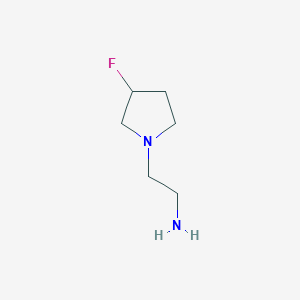

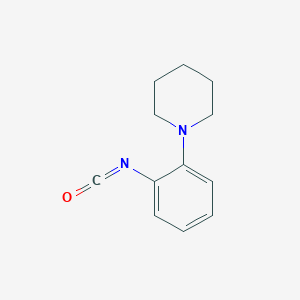

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

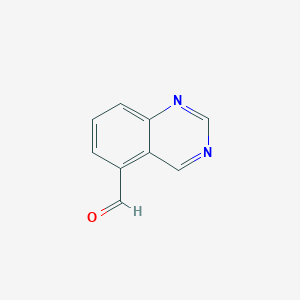

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)